2-(3-fluorophenyl)-1H-imidazole
Overview
Description
The compound "2-(3-fluorophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a fluorine atom on the phenyl ring at the 3-position may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves cyclization reactions and subsequent functionalization of the imidazole ring. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine with ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination . Although the exact synthesis of "2-(3-fluorophenyl)-1H-imidazole" is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the 3-fluorophenyl substituent.
Molecular Structure Analysis
Imidazole derivatives often exhibit interesting structural features due to the presence of substituents on the imidazole ring. For example, the crystal structure of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole was determined using X-ray diffraction, and the study included Hirshfeld surface analysis to understand intermolecular interactions . Such analyses are crucial for understanding the molecular conformation and potential interaction sites of "2-(3-fluorophenyl)-1H-imidazole".
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The reactivity of the imidazole ring can be influenced by the substituents present, which can either activate or deactivate the ring towards further reactions. For example, the synthesis of new fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles involved regioselective nitration, indicating the influence of substituents on the reactivity of the imidazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are affected by the nature of the substituents. The introduction of a fluorine atom can increase the compound's lipophilicity and potentially affect its biological activity. For instance, the presence of fluorine in 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione influenced their serotonin receptor affinity and phosphodiesterase inhibitor activity . Similarly, "2-(3-fluorophenyl)-1H-imidazole" may exhibit unique properties due to the electron-withdrawing effect of the fluorine atom.
Scientific Research Applications
Interaction with Proteins
The interaction between imidazole derivatives and proteins has been a subject of study. For instance, research has shown that 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole can strongly quench the fluorescence of bovine serum albumin (BSA) by forming a complex. This interaction is stabilized by electrostatic interactions and has implications for understanding how these compounds interact with biological systems (Jayabharathi et al., 2012).
Antimicrobial Properties
Imidazole derivatives, including those with fluorophenyl groups, have been synthesized with potent antimicrobial properties. These compounds, such as 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives, have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) (Al‐Qawasmeh et al., 2010).
Nanomaterial Interaction
Studies have been conducted on the interaction of imidazole derivatives with nanomaterials. For example, the binding interactions of imidazole with ZnO nanomaterials have been investigated. This research is significant for applications in biomedical nanotechnologies, as it explores how these compounds interact with nanostructured materials (Jayabharathi et al., 2015).
Photophysical Applications
The photophysical properties of imidazole derivatives have also been explored. For example, a study on 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole found its interaction with Fe2O3 nanoparticles enhances fluorescence performance. This has implications for developing new materials with specific optical properties (Kalaiarasi et al., 2017).
Antifungal and Anti-inflammatory Activity
Imidazole derivatives have been studied for their antifungal and anti-inflammatory activities. For instance, flutrimazole, a new imidazole derivative, displayed potent broad-spectrum in vitro activity against various fungi and was highly effective in animal models of fungal infections (Rafanell et al., 1992). Additionally, 4,5-diaryl-2-(substituted thio)-1H-imidazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents, showing more potency than some existing drugs (Sharpe et al., 1985).
Conformational Analysis and Structural Studies
Conformational analysis and structural studies of imidazole derivatives have been conducted to understand their properties better. Magnetic resonance and mass spectrometric characterizations provide insights into the molecular structure and stability of these compounds, which is essential for their practical applications (Diaz et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHNSTQSQJOJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311777 | |
Record name | 2-(3-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-1H-imidazole | |
CAS RN |
27423-79-6 | |
Record name | NSC245205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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